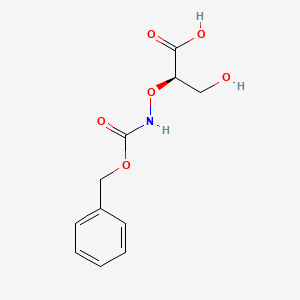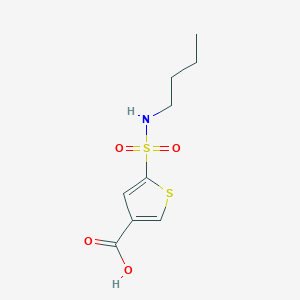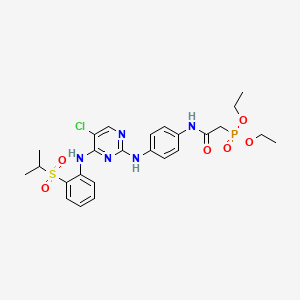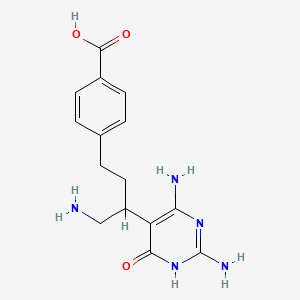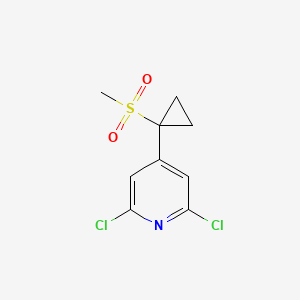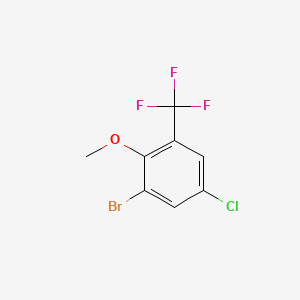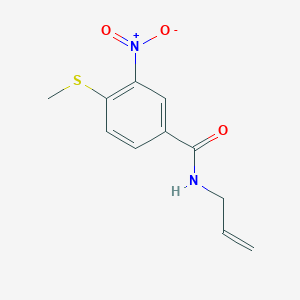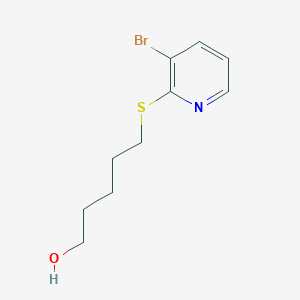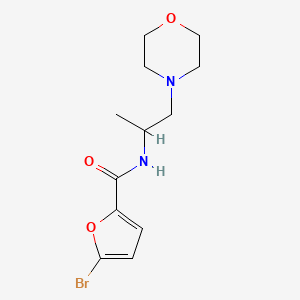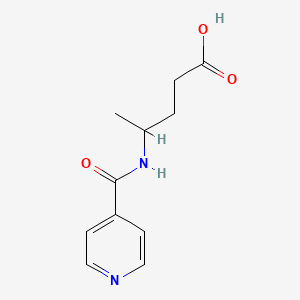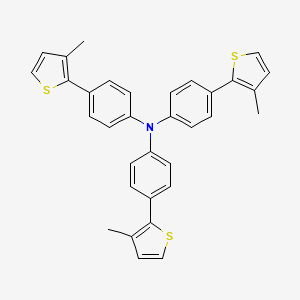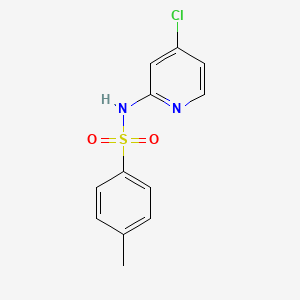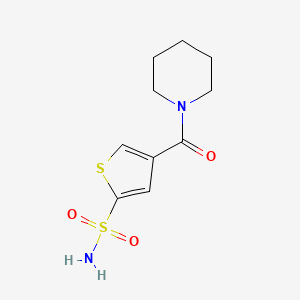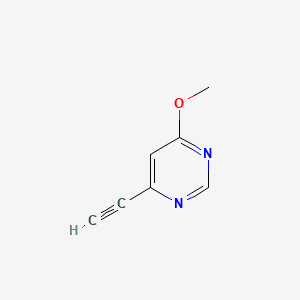
4-Ethynyl-6-methoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-6-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethynyl group at position 4 and a methoxy group at position 6. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-6-methoxypyrimidine typically involves the introduction of the ethynyl and methoxy groups onto a pyrimidine ring. One common method involves the use of 4,6-dichloropyrimidine as a starting material. The ethynyl group can be introduced through a Sonogashira coupling reaction, where 4,6-dichloropyrimidine reacts with an ethynyl reagent in the presence of a palladium catalyst and a base. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Ethynyl-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学研究应用
4-Ethynyl-6-methoxypyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 4-Ethynyl-6-methoxypyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl and methoxy groups can influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
4-Amino-6-methoxypyrimidine: Similar structure but with an amino group instead of an ethynyl group.
4-Methyl-6-methoxypyrimidine: Similar structure but with a methyl group instead of an ethynyl group.
4-Ethynyl-2-methoxypyrimidine: Similar structure but with the methoxy group at position 2 instead of position 6.
Uniqueness: 4-Ethynyl-6-methoxypyrimidine is unique due to the presence of both the ethynyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can lead to unique interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C7H6N2O |
|---|---|
分子量 |
134.14 g/mol |
IUPAC 名称 |
4-ethynyl-6-methoxypyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-3-6-4-7(10-2)9-5-8-6/h1,4-5H,2H3 |
InChI 键 |
MIUQTLKKLDJVRA-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=NC(=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


